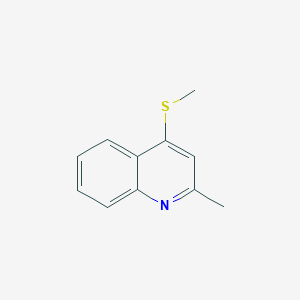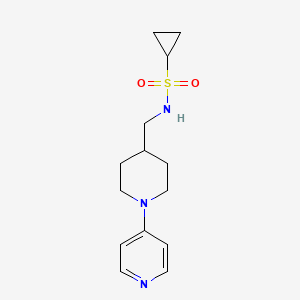
2-Methyl-4-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(methylthio)quinoline is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of the methylsulfanyl group at the 4-position and a methyl group at the 2-position of the quinoline ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylthio)quinoline typically involves the reaction of 2-methylquinoline with methyl iodide in the presence of a base such as sodium ethylate in ethanol. This reaction results in the formation of the desired compound through nucleophilic substitution. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to make the process more sustainable.
化学反応の分析
Types of Reactions
2-Methyl-4-(methylthio)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: 2-Methyl-4-methylsulfinylquinoline, 2-Methyl-4-methylsulfonylquinoline.
Reduction: 2-Methyl-4-methylsulfanyltetrahydroquinoline.
Substitution: 3-Bromo-2-methyl-4-methylsulfanylquinoline, 3-Nitro-2-methyl-4-methylsulfanylquinoline.
科学的研究の応用
2-Methyl-4-(methylthio)quinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other organic materials.
作用機序
The mechanism of action of 2-Methyl-4-(methylthio)quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The presence of the methylsulfanyl group enhances its ability to form covalent bonds with target proteins, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-ethylsulfanylquinoline
- 2-Methyl-4-methylsulfinylquinoline
- 2-Methyl-4-methylsulfonylquinoline
Comparison
Compared to its analogs, 2-Methyl-4-(methylthio)quinoline exhibits unique reactivity due to the presence of the methylsulfanyl group. This group enhances its ability to undergo oxidation and substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its biological activity is influenced by the specific positioning of the methyl and methylsulfanyl groups, which can affect its interaction with molecular targets.
特性
IUPAC Name |
2-methyl-4-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZABOHNOFBOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/new.no-structure.jpg)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2844434.png)
![ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)

![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)

![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)

